molecular formula C12H8ClNO2 B1606550 4-Chloro-4'-nitro-1,1'-biphenyl CAS No. 6242-97-3

4-Chloro-4'-nitro-1,1'-biphenyl

Cat. No.: B1606550
CAS No.: 6242-97-3
M. Wt: 233.65 g/mol
InChI Key: HKWAORHMKKVNIB-UHFFFAOYSA-N
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Description

4-Chloro-4’-nitro-1,1’-biphenyl is an organic compound with the molecular formula C12H8ClNO2 It is a derivative of biphenyl, where one phenyl ring is substituted with a chlorine atom and the other with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nitration of 4-Chlorobiphenyl: One common method involves the nitration of 4-chlorobiphenyl. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperatures to avoid over-nitration and to ensure the selective formation of the nitro group at the desired position.

    Chlorination of 4-Nitrobiphenyl: Another method involves the chlorination of 4-nitrobiphenyl. This reaction can be performed using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions are carefully controlled to achieve the selective substitution of the chlorine atom.

Industrial Production Methods

Industrial production of 4-Chloro-4’-nitro-1,1’-biphenyl typically involves large-scale nitration or chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Reduction: 4-Chloro-4’-nitro-1,1’-biphenyl can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: The chlorine atom in 4-Chloro-4’-nitro-1,1’-biphenyl can be substituted by nucleophiles such as amines or thiols. This reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic attack.

    Oxidation: Although less common, the compound can also undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide, amines, thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 4-Chloro-4’-amino-1,1’-biphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso compounds.

Scientific Research Applications

Chemistry

4-Chloro-4’-nitro-1,1’-biphenyl is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine

In biological research, this compound is studied for its potential biological activity. Derivatives of 4-Chloro-4’-nitro-1,1’-biphenyl have been investigated for their antimicrobial and anticancer properties.

Industry

In the industrial sector, 4-Chloro-4’-nitro-1,1’-biphenyl is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for use in high-performance materials.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-nitro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1,1’-biphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitro-1,1’-biphenyl:

    4-Bromo-4’-nitro-1,1’-biphenyl: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

Uniqueness

4-Chloro-4’-nitro-1,1’-biphenyl is unique due to the presence of both chlorine and nitro substituents on the biphenyl scaffold. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis, research, and industry.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWAORHMKKVNIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211472
Record name Biphenyl, 4-chloro-4'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6242-97-3
Record name 4-Chloro-4′-nitro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6242-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biphenyl, 4-chloro-4'-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006242973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biphenyl, 4-chloro-4'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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